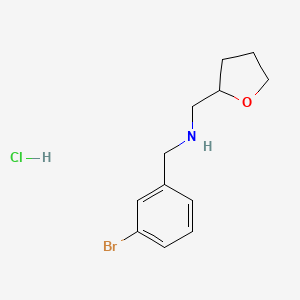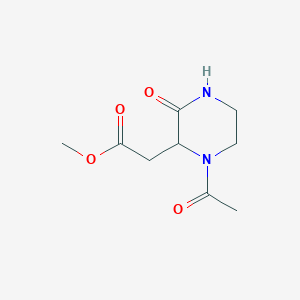
N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as DCPIB, is a small molecule inhibitor that has gained significant attention in recent years for its potential applications in scientific research. DCPIB is a member of the isochromene family of compounds and has been shown to have a variety of biochemical and physiological effects in different experimental systems.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood, but it is thought to act by binding to a specific site on the VRAC channel and blocking ion flow through the channel. N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to be highly selective for VRAC, with little or no effect on other ion channels.
Biochemical and Physiological Effects
In addition to its effects on VRAC, N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a channel that is mutated in patients with cystic fibrosis. N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a research tool is its high potency and selectivity for VRAC. This makes it a valuable tool for investigating the function of this important channel in a variety of experimental systems. However, one limitation of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and its applications. One area of interest is the development of more potent and selective VRAC inhibitors, which could be used to further investigate the function of this important channel in a variety of physiological and pathological processes. Another potential direction is the investigation of the anti-inflammatory and anti-cancer effects of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, which could lead to the development of new therapeutic agents for these conditions. Finally, the use of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in combination with other drugs or therapies could also be explored, with the goal of enhancing its efficacy and reducing potential toxicities.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been used extensively in scientific research as a tool to investigate a variety of physiological and biochemical processes. One of the most notable applications of N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been in the study of ion channels, particularly the volume-regulated anion channel (VRAC). VRAC is a channel that is activated in response to cell swelling and plays a critical role in a variety of physiological processes, including cell volume regulation, apoptosis, and cell migration. N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to be a potent inhibitor of VRAC, making it a valuable tool for studying the function of this important channel.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-14(10)15(21)23-17)16(22)20-13-7-11(18)6-12(19)8-13/h2-8H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POODWFUKLAGJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4140570.png)
![2-methyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4140575.png)

![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4140587.png)

![3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4140624.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140631.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140632.png)
![5-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4140637.png)
![ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4140651.png)
![N-{[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140655.png)
![4-[3-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140670.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine](/img/structure/B4140673.png)
![ethyl 4-(2-bromo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140681.png)